molecular formula C28H33NO7 B11146303 6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146303
M. Wt: 495.6 g/mol
InChI Key: QAIVFRXXSDRQEV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes:

  • 6,7-Dimethyl groups on the chromene ring, enhancing steric bulk and lipophilicity.
  • A 3-(propan-2-yloxy)propyl chain at position 2, introducing ether functionality that may improve solubility.
  • A 3,4,5-trimethoxyphenyl group at position 1, a motif associated with bioactive compounds due to its electron-rich aromatic system .

Synthesized via a multicomponent one-pot reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, this compound is part of a library of 223 analogs designed for drug discovery . Its synthetic versatility under mild conditions allows diverse functionalization, making it a promising candidate for pharmacological studies .

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H33NO7/c1-15(2)35-10-8-9-29-24(18-13-21(32-5)26(34-7)22(14-18)33-6)23-25(30)19-11-16(3)17(4)12-20(19)36-27(23)28(29)31/h11-15,24H,8-10H2,1-7H3

InChI Key

QAIVFRXXSDRQEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

ParameterOptimal Value
SolventEthanol (anhydrous)
TemperatureReflux (80°C)
CatalystAcetic acid (1–2 drops)
Reaction Time18–24 hours
Yield65–75%

The reaction proceeds via a Mannich-type mechanism:

  • Imine Formation : Condensation of the aldehyde and amine generates a Schiff base.

  • Nucleophilic Attack : The enol form of methyl 2-hydroxybenzoylpyruvate attacks the imine, forming a β-amino ketone intermediate.

  • Cyclization : Intramolecular lactamization yields the dihydrochromeno-pyrrole core.

Key Analytical Data :

  • IR : Strong carbonyl stretches at 1715 cm⁻¹ (dione) and 1656 cm⁻¹ (lactam).

  • ¹H NMR : Aromatic protons of the trimethoxyphenyl group appear as a singlet at δ 6.85–7.20 ppm, while the propan-2-yloxypropyl chain shows signals at δ 3.40–3.70 (OCH(CH₃)₂) and δ 1.10–1.30 (CH₃).

Functionalization of the Pyrrole Nitrogen

The 3-(propan-2-yloxy)propyl group is introduced via N-alkylation post-cyclization:

Procedure

  • Substrate : 6,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

  • Alkylating Agent : 3-(Propan-2-yloxy)propyl bromide.

  • Base : Potassium carbonate (anhydrous).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 60°C, 12 hours under nitrogen.

OutcomeValue
Yield80–85%
Purity (HPLC)>95%

Mechanistic Insight :
The reaction follows an SN2 pathway, where the pyrrole nitrogen acts as a nucleophile, displacing bromide from the alkylating agent. Steric hindrance from the trimethoxyphenyl group necessitates prolonged reaction times.

Alternative One-Pot Synthesis

A streamlined approach combines all components in a single pot:

Optimized Protocol

  • Molar Ratios : Methyl 2-hydroxybenzoylpyruvate : 3,4,5-trimethoxybenzaldehyde : 3-(propan-2-yloxy)propylamine = 1:1:1.1.

  • Solvent System : Ethanol/water (4:1 v/v).

  • Catalyst : DABCO (10 mol%).

  • Temperature : 70°C, 20 hours.

AdvantageLimitation
Reduced stepsLower yield (55–60%)
Eco-friendly (aqueous)Requires chromatography

Critical Notes :

  • Excess amine ensures complete imine formation.

  • DABCO enhances nucleophilicity of the enolate intermediate.

Post-Synthetic Modifications

Purification Techniques

  • Crystallization : Ethanol/water (3:1) yields needle-like crystals (mp 220–225°C).

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for analytical samples.

Scale-Up Considerations

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Volume10 mL1 L
Cooling RateRoom temperatureControlled (−5°C/hr)
Yield Consistency±5%±2%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Stepwise Alkylation80–85>9536High
One-Pot MCR55–6090–9220Moderate
Post-Functionalization70–7593–9528High

Recommendation : The stepwise alkylation method is preferred for high-purity applications, while the one-pot approach suits rapid library synthesis.

Mechanistic Challenges and Solutions

Issue 1: Regioselectivity in Cyclization

  • Cause : Competing pathways for lactam vs. lactone formation.

  • Solution : Use of acetic acid as a proton source directs enolization toward the desired β-amino ketone intermediate.

Issue 2: Steric Hindrance

  • Cause : Bulky 3,4,5-trimethoxyphenyl group slows N-alkylation.

  • Solution : Elevated temperatures (60–70°C) and polar aprotic solvents (DMF) enhance reaction kinetics.

Spectroscopic Characterization

Key Data (¹³C NMR, DMSO-d₆)

Carbon Positionδ (ppm)Assignment
C-3, C-9 (dione)168.2, 169.8Carbonyl carbons
C-1 (pyrrole)142.5Quaternary carbon
OCH₃ (trimethoxyphenyl)56.1–56.4Methoxy groups
CH(CH₃)₂ (propyl chain)69.8, 22.1Ether and methyl groups

Industrial Feasibility

Cost Analysis (per kg)

ComponentCost (USD)
3,4,5-Trimethoxybenzaldehyde320
3-(Propan-2-yloxy)propylamine280
Solvents/Catalysts150
Total 750

Process Optimization : Bulk purchasing of aldehydes and amines reduces costs by 20–25%.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the alkyl side chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound (Core Structure) Key Substituents Functional Implications
Target Compound (Chromeno-pyrrole-dione) 3,4,5-Trimethoxyphenyl, 3-(propan-2-yloxy)propyl Enhanced lipophilicity; potential for π-π interactions
4g (Pyrrolo[2,3-d]pyrimidine-dione) 3-Methoxybenzyl, phenyl Polar groups may improve aqueous solubility
1l (Tetrahydroimidazo[1,2-a]pyridine) 4-Nitrophenyl, phenethyl Nitro group introduces electron-withdrawing effects; possible cytotoxicity

Key Observations :

  • The trimethoxyphenyl group in the target compound distinguishes it from analogs like 4g , which lacks methoxy-rich substituents. This may confer stronger binding to hydrophobic protein pockets .
  • Compared to 1l , the target’s ether-containing side chain offers greater metabolic stability than ester or nitro groups .

Key Observations :

  • The target’s synthesis is highly scalable and efficient , enabling rapid diversification compared to labor-intensive methods for 4g .

Hypothesized Advantages of Target Compound :

  • The 3,4,5-trimethoxyphenyl group may enhance DNA intercalation or tubulin polymerization inhibition, as seen in colchicine analogs .
  • The propan-2-yloxypropyl chain could reduce cytotoxicity compared to nitro-containing analogs like 1l .

Biological Activity

6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of spiro compounds. Its unique structure features a chromeno-pyrrole framework with potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C29H32N2O5C_{29}H_{32}N_{2}O_{5}, with a molecular weight of approximately 488.6 g/mol. The IUPAC name highlights its structural complexity and functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC29H32N2O5
Molecular Weight488.6 g/mol
IUPAC Name6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
InChI KeyWQRSNWAMEMLUFI-UHFFFAOYSA-N

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may facilitate membrane penetration, allowing it to exert effects on various biological pathways.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Binding : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling.
  • Antioxidant Activity : The chromeno structure may contribute to free radical scavenging properties.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing cytokine production.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • Study on Antitumor Activity : A recent study demonstrated that a related chromeno-pyrrole derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating potent activity .
  • Neuroprotective Effects in Animal Models : In vivo studies using rodent models showed that derivatives of this compound could reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

Q & A

Q. What are the key synthetic strategies for preparing 6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This approach allows for modular substitution patterns (e.g., varying alkoxy or aryl groups) . Key steps include:

  • Optimized one-pot synthesis : Achieved under mild conditions (e.g., room temperature or gentle heating) with yields exceeding 70% in many cases.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Workup : Isolation via crystallization (avoiding chromatography) ensures scalability .

Q. Example Reaction Conditions

ComponentRoleMolar Ratio
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoateCore scaffold precursor1.0 eq
3,4,5-TrimethoxybenzaldehydeAryl aldehyde component1.2 eq
3-(Propan-2-yloxy)propylaminePrimary amine substituent1.5 eq

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the chromeno-pyrrole core (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.7–3.9 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 170–190 ppm) and quaternary carbons in the fused ring system .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₃₁H₃₅NO₈, calculated ~557.61 g/mol) with <2 ppm error .
  • Thermal analysis (DSC/TGA) : Assess thermal stability (decomposition >200°C) for storage and handling protocols .

Q. How does the substitution pattern (e.g., 3,4,5-trimethoxyphenyl) influence reactivity?

The 3,4,5-trimethoxyphenyl group enhances electron density in the chromeno-pyrrole system, increasing susceptibility to electrophilic substitution. However, steric hindrance from the bulky propan-2-yloxypropyl chain may slow nucleophilic attacks. Methodological considerations:

  • Electrophilic reactions : Prioritize para positions on the aryl ring due to methoxy directing effects .
  • Solvent effects : Use low-polarity solvents (e.g., toluene) to minimize side reactions in functionalization steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in derivative synthesis?

Contradiction analysis : Discrepancies in yields (e.g., 40–70%) arise from competing side reactions (e.g., over-oxidation or dimerization). Mitigation strategies:

  • Temperature control : Lower reaction temperatures (e.g., 0–25°C) reduce side-product formation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in alkylation steps .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. How do structural modifications (e.g., replacing propan-2-yloxy with hydroxyl) affect biological activity?

Methodology for structure-activity relationship (SAR) studies :

  • Step 1 : Synthesize analogs via hydrazine-mediated ring-opening of the dihydrochromeno-pyrrole core .
  • Step 2 : Test in vitro bioactivity (e.g., kinase inhibition assays) using standardized protocols .
  • Key finding : Hydroxyl-substituted derivatives show enhanced solubility but reduced membrane permeability compared to alkoxy variants .

Q. How to resolve contradictions in reported spectral data for this compound?

Case study : Discrepancies in ¹H NMR shifts (e.g., δ 7.2 vs. 7.4 ppm for aromatic protons) may stem from solvent polarity or aggregation effects. Resolution strategies:

  • Standardized conditions : Acquire spectra in deuterated DMSO to minimize solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
  • Collaborative validation : Cross-reference data with independent labs using identical instrumentation .

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